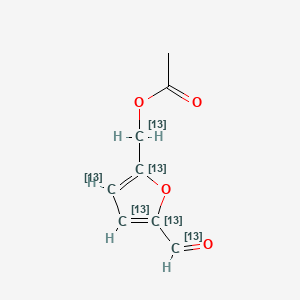

5-Acetoxymethyl-2-furaldehyde-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-Acetoxymethyl-2-furaldehyde, where six carbon atoms are replaced with the carbon-13 isotope. This compound is often utilized in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6 typically involves the acetylation of hydroxymethylfurfural (HMF) using acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetoxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including:

Oxidation: Converts the aldehyde group to a carboxylic acid.

Reduction: Reduces the aldehyde group to a primary alcohol.

Substitution: Involves the replacement of the acetoxy group with other functional groups

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Various nucleophiles can be used under acidic or basic conditions

Major Products

Oxidation: 5-Carboxymethyl-2-furaldehyde-13C6.

Reduction: 5-Hydroxymethyl-2-furaldehyde-13C6.

Substitution: Products vary depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Applications in Food Science

Flavor Enhancement

One of the most notable applications of 5-acetoxymethyl-2-furaldehyde is in the enhancement of flavors in food products. It has been identified as a novel sweet taste modulator, particularly in balsamic vinegar. Sensory studies have confirmed that this compound contributes significantly to the sweetness profile of the vinegar, making it a valuable ingredient for taste re-engineering in culinary applications .

Maillard Reaction Products

The compound also plays a role in Maillard-type reactions, which are crucial for developing flavors in cooked foods. Research indicates that 5-acetoxymethyl-2-furaldehyde can act as a precursor for various aroma compounds, enhancing the overall sensory experience of food products .

Industrial Applications

Sustainable Chemical Processes

The synthesis of 5-acetoxymethyl-2-furaldehyde using green chemistry principles showcases its potential in sustainable industrial processes. The use of natural deep eutectic solvents (NADES) for extraction and bioconversion processes highlights the compound's versatility and eco-friendliness . This aligns with current trends towards reducing environmental impact in chemical manufacturing.

Case Studies

-

Balsamic Vinegar Sensomics Analysis

A comprehensive study on balsamic vinegar revealed that 5-acetoxymethyl-2-furaldehyde is a significant contributor to its flavor profile. The research utilized sensory analysis and chemical profiling to establish its role as a sweet enhancer, confirming its potential for use in other food products requiring flavor modulation . -

Flavor Compound Formation

Another study focused on the formation mechanisms of various flavor compounds, including those derived from 5-acetoxymethyl-2-furaldehyde. It was shown that this compound could influence the production of other volatile compounds during thermal processing, which are essential for creating desirable flavors in food products .

Data Tables

Wirkmechanismus

The mechanism of action of 5-Acetoxymethyl-2-furaldehyde-13C6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 isotope acts as a marker, allowing researchers to study the transformation and fate of the compound in various biological and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxymethyl-2-furaldehyde: A precursor in the synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6.

5-Formyl-2-furfuryl Acetate: Another derivative of furfural with similar chemical properties

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and NMR spectroscopy. Its stable isotope composition allows for precise and accurate tracking in various research applications .

Biologische Aktivität

5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotopic variant of 5-acetoxymethyl-2-furaldehyde, which has garnered attention for its potential biological activities. This compound is primarily studied for its implications in biochemical pathways and therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C9H8O4 (with isotopic labeling of carbon)

- Molecular Weight : 174.10 g/mol

- CAS Number : 1215731-50-2

This compound exhibits various mechanisms of action that influence biological systems:

- Inhibition of Ion Channels : Recent studies have demonstrated that this compound can block ion conductance in human aquaporin-1 (AQP1) channels. AQP1 is involved in the migration and invasion of cancer cells, indicating that this compound may play a role in inhibiting cancer cell proliferation and metastasis .

- Impact on Cellular Metabolism : The compound has been shown to affect metabolic pathways by interacting with specific enzymes and receptors. Its structure allows it to modulate biochemical reactions, potentially influencing neurotransmitter synthesis and other critical metabolic processes .

- Antioxidant Properties : Like other furan derivatives, it may exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to cellular health .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Migration : A study investigated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell migration and invasion capabilities when treated with the compound. This suggests its potential as a therapeutic agent in cancer treatment .

- Neurotransmitter Synthesis : Research indicates that compounds similar to 5-acetoxymethyl-2-furaldehyde can influence the biosynthesis of neurotransmitters by modulating enzyme activity related to amino acid metabolism. This could have implications for neurological disorders where neurotransmitter levels are disrupted.

- Environmental Impact : The compound's synthesis from D-fructose via enzymatic pathways has been explored for its sustainability, highlighting its potential use in green chemistry practices while maintaining biological efficacy .

Eigenschaften

IUPAC Name |

[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVITTVTXPZTSE-CLQMYPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.